Ethyl 1-naphthoate

Hydrolysis kinetics Alkaline hydrolysis Ester reactivity

Ethyl 1-naphthoate (CAS 3007-97-4) is a naphthalene-based aromatic ester with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol, structurally defined by an ester linkage at the sterically hindered 1-position of the naphthalene ring system. This compound exists as a colorless to pale yellow liquid with a boiling point of 308-310°C and a density of 1.11 g/cm³.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 3007-97-4
Cat. No. B1329573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-naphthoate
CAS3007-97-4
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C13H12O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3
InChIKeyXCTLDQQOHIEUCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Naphthoate (CAS 3007-97-4): A Foundational Aromatic Ester with Established Physicochemical and Reactivity Profiles


Ethyl 1-naphthoate (CAS 3007-97-4) is a naphthalene-based aromatic ester with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol, structurally defined by an ester linkage at the sterically hindered 1-position of the naphthalene ring system . This compound exists as a colorless to pale yellow liquid with a boiling point of 308-310°C and a density of 1.11 g/cm³ . As a member of the 1-naphthoate ester class, its fundamental properties are well-documented across vendor technical datasheets, including a LogP of approximately 3.8 and a topological polar surface area (TPSA) of 26.3 Ų .

Why Substituting Ethyl 1-Naphthoate with Common Analogs May Compromise Experimental Reproducibility


While naphthoate esters may appear functionally interchangeable as general synthetic intermediates, experimental data demonstrate that even seemingly minor structural variations, such as the choice of ester alkyl group (methyl vs. ethyl) or the position of substitution on the naphthalene ring (1- vs. 2-), can lead to significant differences in key performance metrics. These differences are quantifiable in areas such as alkaline hydrolysis kinetics, solvent-dependent spectroscopic behavior, and specific biological activity [1][2]. Consequently, directly substituting ethyl 1-naphthoate with a close analog, without rigorous side-by-side validation, introduces a known and avoidable source of variability that can undermine assay reproducibility and synthetic pathway outcomes.

Quantitative Differentiators: Verified Performance Metrics for Ethyl 1-Naphthoate (3007-97-4) vs. Analogs


Slower Alkaline Hydrolysis of Ethyl 1-Naphthoate Relative to Its Methyl Ester Analog

Ethyl 1-naphthoate exhibits quantifiably slower alkaline hydrolysis kinetics compared to its methyl ester analog, methyl 1-naphthoate. This is a direct consequence of the larger steric bulk and electron-donating effect of the ethyl group, which reduces the electrophilicity of the carbonyl carbon. An early kinetic study by Wilson measured the rates of alkaline hydrolysis for both the ethyl and methyl esters of 1-naphthoic acid [1].

Hydrolysis kinetics Alkaline hydrolysis Ester reactivity

Enhanced Ground-State Conjugation in Ethyl 1-Naphthoate vs. 1-Naphthoic Acid

The electronic absorption spectra of ethyl 1-naphthoate in hexane and water exhibit normal dependencies on solvent hydrogen bonding and polarity. This stands in stark contrast to the behavior of 1-naphthoic acid, whose spectra are anomalous due to steric inhibition of conjugation between the carboxyl group and the naphthalene ring [1].

Spectroscopy Photophysics Solvent effects

Differential Hydrolytic Stability Between 1- and 2-Substituted Naphthoates

The position of the ester group on the naphthalene ring significantly impacts its reactivity. The study by Wilson compared the alkaline hydrolysis rates of both ethyl and methyl esters of 1- and 2-naphthoic acids [1].

Hydrolysis kinetics Isomeric comparison Structure-activity relationship

Measured Boiling Point and Density Differentiation from Isomeric and Ester Analogs

The physical state and properties of ethyl 1-naphthoate provide a clear basis for differentiation from its analogs. Reported vendor datasheets consistently specify a boiling point of 308-310°C at 760 mmHg and a density of 1.11 g/cm³ . These values are distinct from, for instance, ethyl 2-naphthoate (CAS 3007-91-8, melting point 33-35°C, boiling point 308-309°C, density ~1.125 g/cm³) .

Physical properties Purification Formulation

High-Value Application Scenarios for Ethyl 1-Naphthoate (3007-97-4) Based on Verified Differential Data


Selective Ester Hydrolysis in Multi-Step Organic Synthesis

In synthetic pathways requiring the orthogonal deprotection or selective hydrolysis of multiple esters, the quantifiably slower alkaline hydrolysis rate of ethyl 1-naphthoate compared to its methyl ester analog (as established in Section 3) makes it a superior choice. This property allows for the selective cleavage of more labile esters (e.g., methyl or benzyl esters) in the presence of the ethyl 1-naphthoate moiety, thereby preserving a functional handle for later-stage transformations. This is a crucial differentiator for complex molecule synthesis, as directly evidenced by kinetic studies [1].

Reaction Monitoring and Photophysical Studies via UV-Vis Spectroscopy

For research applications involving UV-Vis spectroscopy, ethyl 1-naphthoate offers a distinct advantage over its parent acid, 1-naphthoic acid. The compound's 'normal' spectral response to solvent polarity and hydrogen bonding, as opposed to the 'anomalous' behavior of the acid, provides a more predictable and interpretable chromophoric system [1]. This is particularly valuable for accurately tracking reaction progress, determining partition coefficients, or studying intermolecular interactions where the ester serves as a well-behaved spectroscopic probe.

Liquid Handling in Automated Synthesis and High-Throughput Experimentation

In automated synthesis platforms or high-throughput experimentation (HTE) workflows, the liquid physical state of ethyl 1-naphthoate at room temperature provides a significant operational advantage. This is in direct contrast to its isomer, ethyl 2-naphthoate, which is a solid. Volumetric dispensing of liquids is more precise, reliable, and easier to automate than weighing and handling solids, thereby reducing error rates and increasing the efficiency of parallelized reaction screening campaigns. This practical differentiator is a key procurement consideration for laboratories with significant automation infrastructure.

Synthetic Intermediate for 1-Substituted Naphthalene Derivatives

The unique steric environment of the 1-position on the naphthalene ring, combined with the reactivity of the ethyl ester, makes this compound a specific and valuable intermediate for preparing 1-substituted naphthalene derivatives. The differential reactivity between 1- and 2-substituted naphthoates [1] ensures that researchers targeting 1-position chemistry must select ethyl 1-naphthoate. This is further validated by its use in synthesizing complex molecular cores, such as the naphthoquinone-azepinone core in the total synthesis of natural products like hygrocin B [2].

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